molecular formula C6H12O6 B1146213 D-Fructose-13C6

D-Fructose-13C6

Cat. No.: B1146213
M. Wt: 186.11 g/mol
InChI Key: BJHIKXHVCXFQLS-HJLYHLTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

D-Fructose-13C6, a labeled form of D-Fructose, is a naturally occurring monosaccharide found in many plants . It is primarily targeted by the enzymes involved in fructose metabolism, such as fructokinase .

Mode of Action

This compound interacts with its targets, the enzymes involved in fructose metabolism, to undergo various metabolic processes. It is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . Deficiencies in the enzymes that metabolize D-fructose can lead to inborn errors of metabolism that range from benign, for fructokinase deficiency, to severe, for hereditary fructose intolerance .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of regular D-Fructose. It is rapidly cleared by the intestines and liver and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to energy production and storage. It contributes to the production of glucose via gluconeogenesis and the formation of glycogen for energy storage . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease . Fructose significantly reduces peak glycolytic and peak mitochondrial metabolism without altering related gene or protein expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism . Additionally, the physiological environment, such as the pH and temperature, can also impact its stability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Fructose-13C6 typically involves the incorporation of carbon-13 into the D-fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of D-fructose. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the fructose .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to achieve high yields and purity, often exceeding 99% . The production is carried out under stringent quality control measures to ensure the consistency and reliability of the labeled compound.

Chemical Reactions Analysis

Types of Reactions: : D-Fructose-13C6 undergoes various chemical reactions similar to those of non-labeled D-fructose. These include oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of D-gluconic acid-13C6, while reduction can yield D-sorbitol-13C6 .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to D-Fructose-13C6 include other carbon-13 labeled sugars such as D-glucose-13C6, D-mannose-13C6, and D-galactose-13C6 .

Uniqueness: : The uniqueness of this compound lies in its specific labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic fate of fructose is crucial .

Biological Activity

D-Fructose-13C6 is a stable isotope-labeled form of the naturally occurring monosaccharide D-fructose, where six carbon atoms are enriched with carbon-13. This compound plays a significant role in carbohydrate metabolism and is utilized in various research applications, particularly in metabolic studies. This article discusses the biological activity of this compound, focusing on its metabolic pathways, effects on insulin sensitivity, and implications for health.

Metabolic Pathways

This compound is primarily metabolized through the glycolytic pathway, similar to natural D-fructose. The isotopic labeling allows researchers to track its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that fructose consumption can lead to increased lipogenesis in the liver, which may contribute to metabolic disorders when consumed in excess .

Key Metabolic Processes

  • Glycolysis : this compound enters glycolysis after conversion to fructose-1-phosphate by fructokinase.
  • Lipogenesis : Increased fructose intake stimulates de novo fatty acid synthesis in adipocytes, leading to higher levels of free palmitate and glutamate production .
  • Insulin Sensitivity : Fructose can influence insulin sensitivity; excessive intake may lead to insulin resistance and other metabolic disorders .

Research Findings

Several studies have explored the biological activity of this compound, revealing its effects on metabolism and potential health implications.

Case Study 1: Adipocyte Metabolism

A study utilizing this compound as a tracer demonstrated that fructose significantly stimulates anabolic processes in human adipocytes. The results indicated that fructose enhances glutamate synthesis and fatty acid release in a dose-dependent manner. This suggests that fructose alters the metabolic response of adipocytes, favoring lipid accumulation .

Case Study 2: Metabolic Flux Analysis

Research employing this compound has highlighted its utility in metabolic flux analysis. In a controlled study, subjects consumed meals containing this compound, and subsequent blood samples were analyzed for isotopic enrichments. The findings revealed that fructose contributes significantly to lactate production and influences glucose metabolism, indicating its role in energy homeostasis .

Comparison with Other Isotopically Labeled Sugars

This compound can be compared with other isotopically labeled sugars for insights into their unique biological activities:

CompoundDescriptionUnique Features
D-Glucose-13C6 Isotope-labeled form of glucoseCentral role in energy metabolism; higher prevalence
D-Mannose-13C6 Isotope-labeled form of mannoseImportant for glycoprotein synthesis
D-Allulose-13C6 Rare sugar with potential health benefitsUnique properties affecting glycemic response

This compound is distinct due to its specific role in sweetening and its unique metabolic pathway compared to glucose and mannose.

Implications for Health

The consumption of fructose, particularly from processed foods, has been linked to various health issues including obesity, insulin resistance, and fatty liver disease. The biological activity of this compound provides valuable insights into these conditions by allowing researchers to trace metabolic pathways and understand how fructose influences energy metabolism.

Properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-HJLYHLTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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